2-(Trifluoromethoxy)pyridin-4-ol
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Overview
Description
2-(Trifluoromethoxy)pyridin-4-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a pyridin-4-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the desulfurization-fluorination approach, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide . This method allows for the efficient introduction of the trifluoromethoxy group under controlled conditions.
Industrial Production Methods: Industrial production of 2-(Trifluoromethoxy)pyridin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)pyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridin-4-ol moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridin-4-ol derivatives, while oxidation and reduction can lead to different oxidation states of the pyridin-4-ol moiety .
Scientific Research Applications
2-(Trifluoromethoxy)pyridin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)pyridin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(Trifluoromethoxy)pyridin-4-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-(Trifluoromethyl)pyridin-4-ol and 2-(Trifluoromethoxy)benzene.
Properties
Molecular Formula |
C6H4F3NO2 |
---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
2-(trifluoromethoxy)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-3-4(11)1-2-10-5/h1-3H,(H,10,11) |
InChI Key |
GINSPHNXUOOLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=CC1=O)OC(F)(F)F |
Origin of Product |
United States |
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